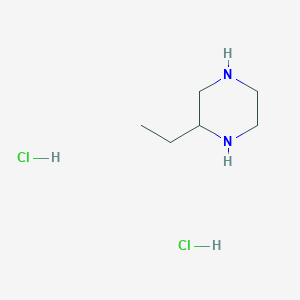

2-Ethylpiperazine dihydrochloride

説明

Contextualization within Piperazine (B1678402) Chemistry and Derivatives Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent structural motif in a vast number of pharmacologically active compounds. researchgate.netnih.gov This is attributed to the unique physicochemical properties conferred by the piperazine scaffold, such as its ability to improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net Piperazine derivatives have been successfully developed into drugs for a wide array of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents. nih.gov The versatility of the piperazine core allows for extensive chemical modifications, enabling the fine-tuning of a molecule's biological activity and properties. researchgate.net

Academic Significance and Current Research Trajectories for 2-Ethylpiperazine (B87285) Dihydrochloride (B599025)

The academic significance of 2-ethylpiperazine dihydrochloride lies in its role as a key intermediate and building block in the synthesis of novel therapeutic agents. guidechem.comchemimpex.com Researchers are actively exploring its potential in the development of new drugs, particularly in areas such as neurological disorders. chemimpex.com Current research trajectories focus on leveraging the structural features of 2-ethylpiperazine to design and synthesize compounds with specific biological targets. For instance, it has been utilized in the synthesis of piperazine derivatives with potential radioprotective effects. nih.gov The ethyl group at the 2-position of the piperazine ring introduces a specific stereochemical and conformational element that can be exploited to achieve desired interactions with biological macromolecules. nih.gov

Interactive Data Table: Chemical Properties of 2-Ethylpiperazine and its Dihydrochloride Salt

| Property | 2-Ethylpiperazine | This compound |

| Molecular Formula | C6H14N2 nih.gov | C6H16Cl2N2 sigmaaldrich.com |

| Molecular Weight | 114.19 g/mol nih.gov | 187.11 g/mol sigmaaldrich.com |

| CAS Number | 13961-37-0 guidechem.com | 438050-52-3 (unspecified stereochemistry) guidechem.com, 438050-07-8 ((R)-enantiomer) sigmaaldrich.com, 128427-05-4 ((S)-enantiomer) guidechem.com |

| Physical Form | Colorless liquid guidechem.com | Solid sigmaaldrich.com |

| Boiling Point | 146-148°C guidechem.com | Not applicable |

| Melting Point | -20°C guidechem.com | Not specified |

| pKa | 9.31±0.40 (Predicted) guidechem.com | Not specified |

| Storage Temperature | Room temperature, in a dark, inert atmosphere guidechem.com | Room temperature sigmaaldrich.com |

Detailed Research Findings

Recent studies have highlighted the utility of piperazine derivatives in various therapeutic areas. For example, research into arylpiperazine derivatives has shown their potential as anticancer agents. mdpi.com These compounds have demonstrated cytotoxic activity against several cancer cell lines. mdpi.com Furthermore, the synthesis of novel piperazine derivatives is an active area of research, with new methods being developed to create complex molecules with high purity. google.com The structural diversity of piperazine-containing compounds allows for the exploration of a wide range of biological activities, making them a continued focus of medicinal chemistry research. researchgate.net

Structure

2D Structure

特性

IUPAC Name |

2-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-52-3 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethylpiperazine Dihydrochloride

Strategies for the Preparation of 2-Ethylpiperazine (B87285) Dihydrochloride (B599025)

The synthesis of the piperazine (B1678402) ring, a crucial scaffold in many pharmaceuticals, has been a subject of extensive research. researchgate.netrsc.org The preparation of 2-substituted piperazines like 2-ethylpiperazine involves several strategic approaches, including nucleophilic substitution, cyclization reactions, and catalytic methodologies. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid. sigmaaldrich.comsigmaaldrich.com

Nucleophilic Substitution Reactions in Piperazine Ring Formation

Nucleophilic substitution is a fundamental strategy for constructing the piperazine ring. These reactions often involve the sequential alkylation of a primary amine or the reaction of a diamine with a dihaloalkane. researchgate.net For instance, the reaction of N,N'-dibenzylethylenediamine with a suitable electrophile can furnish a protected 2-oxopiperazine, which can then be reduced to the corresponding piperazine. rsc.org

Another approach involves the reaction of 1,2-diamines with α,β-unsaturated esters through an intermolecular aza-Michael reaction, followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov This method has been successfully applied to the synthesis of 3-substituted-2-piperazine acetic acid esters. nih.gov The choice of protecting groups and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

The piperazine ring itself can act as a nucleophile. For example, piperazine reacts with pentafluoropyridine, leading to the substitution of fluorine atoms, preferentially at the para position. researchgate.net This reactivity highlights the ability of the piperazine nitrogens to participate in nucleophilic substitution reactions to create more complex derivatives.

Intramolecular and Intermolecular Cyclization Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazines. Both intramolecular and intermolecular strategies are employed.

Intramolecular Cyclization:

A common intramolecular approach involves the reductive cyclization of dioximes. Primary amines can be converted into bis(oximinoalkyl)amines, which then undergo reductive cyclization using catalysts like Palladium (Pd) or Nickel (Ni) to yield substituted piperazines. researchgate.net Another example is the intramolecular hydroamination of alkenes, which has been used for the diastereoselective synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The substrates for this reaction are prepared by the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org

Intermolecular Cyclization:

Intermolecular cyclization often involves the reaction of two different molecules to form the ring. A notable example is the palladium-catalyzed cyclization that couples a propargyl unit with a diamine to produce highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.orgacs.org This method offers a modular approach to a wide range of piperazine derivatives. acs.org

Manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds has also been reported to produce piperazine-containing dihydrofuran compounds. nih.gov Additionally, a one-pot cyclization/imine formation followed by reduction has been used to synthesize piperazine-containing macrocycles, although in some cases, a [2+2] cyclization can lead to larger, 30-membered macrocycles instead of the intended 15-membered ones. nih.gov

Catalytic Methodologies in 2-Ethylpiperazine Dihydrochloride Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic methods have been developed for the synthesis of piperazines.

Palladium catalysts are widely used. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of piperazines via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Palladium-catalyzed reactions have also been employed for the amination of aryl chlorides with piperazine to produce arylpiperazines under aerobic conditions. organic-chemistry.org

Iridium-based photocatalysts have been utilized in a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to afford 2-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com Copper-catalyzed reactions, particularly with Stannyl Amine Protocol (SnAP) reagents, have been developed for the synthesis of N-unprotected piperazines from aldehydes. ethz.ch This method has been extended to a catalytic variant, expanding its substrate scope. ethz.ch

Ruthenium complexes have also been shown to catalyze the coupling of diols and diamines to provide piperazines. organic-chemistry.org Furthermore, the catalytic intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) are considered highly selective processes for piperazine synthesis. researchgate.net A process for preparing N-alkyl-piperazines involves reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com

| Catalyst System | Reactants | Product | Reference |

| Pd(DMSO)₂(TFA)₂ | Alkenes | Piperazines | organic-chemistry.org |

| [Ir(ppy)₂(dtbpy)]PF₆ | Glycine-based diamine, Aldehydes | 2-Alkyl/Aryl piperazines | organic-chemistry.org |

| Cu(OTf)₂ (stoichiometric) | SnAP reagents, Aldehydes | N-Unprotected piperazines | ethz.ch |

| Cp*Ir complex | N-benzylethanolamines | N,N'-dibenzylpiperazines | clockss.org |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The synthesis of specific enantiomers of 2-ethylpiperazine is crucial for pharmaceutical applications where only one enantiomer may possess the desired biological activity. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution.

One approach to enantioselective synthesis involves using chiral starting materials. For example, optically pure amino acids can be converted into 1,2-diamines, which are then used to construct the piperazine ring, leading to enantiomerically pure 2,3-substituted piperazines. nih.gov

Catalytic asymmetric synthesis is another powerful tool. For instance, Jørgensen's catalytic enantioselective α-chlorination of aldehydes, followed by reduction, can provide chiral 2-chloro alcohols. rsc.org These can then be used in subsequent steps to build chiral piperazine structures. rsc.org The use of chiral ligands in catalytic systems, such as in the copper-catalyzed SnAP chemistry, also holds promise for developing enantioselective syntheses of C-substituted piperazines. ethz.ch

The specific enantiomer, (R)-2-Ethylpiperazine dihydrochloride, is commercially available, indicating that methods for its stereoselective preparation or resolution have been established. sigmaaldrich.com

Derivatization Strategies for this compound

The piperazine ring, with its two nitrogen atoms, offers ample opportunities for further functionalization, allowing for the fine-tuning of a molecule's properties. researchgate.net Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships.

N-Alkylation and Acylation Reactions on Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation:

N-alkylation introduces alkyl groups onto the piperazine nitrogens. This can be achieved by reacting the piperazine with alkyl halides. A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another common method for N-alkylation. For example, the reaction of a piperazine derivative with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce an alkyl group. mdpi.com The synthesis of N-ethylpiperazine itself can be achieved by reacting piperazine with ethanol (B145695) in the presence of a Cu-Co-Mo/Al₂O₃ catalyst. google.com

N-Acylation:

N-acylation involves the introduction of an acyl group onto the piperazine nitrogen, typically by reacting it with an acyl chloride or an acid anhydride. For example, the reaction of 2-chloroacetyl chloride with a primary amine, followed by cyclization, can lead to an oxopiperazine, a precursor to substituted piperazines. rsc.orgacs.org The acylation of N-ethylpiperazine with oleanonic or ursonic acid chlorides has been used to synthesize novel amide derivatives with potential biological activity. nih.gov These reactions are fundamental in creating a diverse range of piperazine-based compounds for various applications. mdpi.comnih.govnih.gov

| Reagent | Reaction Type | Product | Reference |

| Alkyl Halide | N-Alkylation | N-Alkylpiperazine | researchgate.net |

| Aldehyde/Reducing Agent | Reductive Amination | N-Alkylpiperazine | mdpi.com |

| Acyl Chloride | N-Acylation | N-Acylpiperazine | rsc.orgnih.gov |

| Ethanol/Catalyst | N-Alkylation | N-Ethylpiperazine | google.com |

Functionalization at Carbon Ring Positions for Advanced Chemical Entities

The modification of the piperazine core at its carbon atoms, rather than the more conventionally reactive nitrogen atoms, opens avenues for the creation of advanced chemical entities with novel properties. Direct C-H functionalization is a powerful strategy for introducing molecular complexity.

Recent advancements have highlighted the use of visible-light photoredox catalysis as a mild and green alternative to traditional methods for C-H functionalization on piperazine rings. mdpi.com This approach can be used for both arylation and vinylation. The process often involves the use of a photocatalyst that, upon absorbing light, can initiate the radical generation necessary for the functionalization to occur. mdpi.com A significant development in this area is the move towards purely organic photoredox catalysts, which offer greater sustainability and avoid the potential toxicity and cost associated with transition-metal catalysts. mdpi.com

Another sophisticated method involves the Claisen-Schmidt condensation to introduce complex fragments onto the piperazine scaffold. For instance, researchers have successfully condensed N-ethyl-piperazinyl amides of oleanonic and ursonic acids with various aldehydes (like 2- or 3-pyridinecarboxaldehydes or furfural) to create C2-substituted derivatives. nih.gov This demonstrates the capacity to build hybrid molecules where the piperazine moiety is linked to other biologically active fragments, leading to new chemical entities with potential cytotoxic effects. nih.gov

Table 1: Methods for Functionalization at Carbon Ring Positions of Piperazine

| Method | Description | Catalyst/Reagents | Key Advantages | Source |

| Photoredox C-H Alkylation | Direct functionalization of a C-H bond on the piperazine ring using light-activated catalysis to form a new C-C bond. | Organic Photocatalysts (e.g., Acridinium salts) | Sustainable, avoids toxic transition metals, can be adapted for continuous flow. | mdpi.com |

| Claisen-Schmidt Condensation | Condensation of a piperazine derivative (acting as a ketone) with an aldehyde to form a larger, hybrid molecule. | 40% KOH in Ethanol | Good for creating complex hybrid molecules with potential biological activity in high yields. | nih.gov |

| Direct Diastereoselective α-C–H Lithiation | Use of a strong base to deprotonate the carbon alpha to a nitrogen, followed by reaction with an electrophile. | s-BuLi/Sparteine | Allows for stereocontrolled installation of substituents. | mdpi.com |

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound, enhancing yield, and minimizing byproducts. The synthesis of piperazines often involves cyclization reactions of linear precursors.

One common pathway involves the reaction of an N-substituted diethanolamine with an amine (like ammonia or a primary amine) in the presence of hydrogen and a catalyst. google.com The mechanism for this transformation involves the amination of the primary alcohol groups of the diethanolamine derivative. google.com

Another approach is the cyclization of N-ethylethylenediamine with a cyclizing agent like diethyl oxalate. google.com The reaction proceeds through a condensation mechanism, forming the diketopiperazine intermediate, which can then be reduced to the desired piperazine. A study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, a related piperazine derivative, indicated that the key three-component reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.com

Kinetic modeling is a crucial tool for dissecting these complex reactions. While specific kinetic studies on 2-ethylpiperazine are not widely published, analogous systems provide a framework for such investigations. For example, a kinetic study on the synthesis of 2-methyl-5-ethyl pyridine (B92270) involved developing a reaction model based on experimental data from operando Raman spectroscopy. rsc.org This technique allows for real-time monitoring of reactant and product concentrations, enabling the development of a model that describes the formation of both the main product and side products and accounts for the effects of temperature, reactant concentration, and catalyst concentration. rsc.org Such a model is invaluable for process intensification and optimization.

Table 2: Mechanistic and Kinetic Aspects of Piperazine Synthesis

| Aspect | Description | Example Reaction | Significance | Source |

| Reaction Mechanism | The step-by-step sequence of elementary reactions by which overall chemical change occurs. | Three-component reaction proceeding via an SN2 pathway. | Determines product structure, stereochemistry, and potential byproducts. | mdpi.com |

| Cyclization | Formation of the heterocyclic piperazine ring from a linear precursor. | N-ethylethylenediamine reacting with diethyl oxalate. | The core step in forming the piperazine scaffold. | google.com |

| Kinetic Modeling | Mathematical description of reaction rates and their dependence on process parameters. | Modeling the formation of MEP and side products using operando spectroscopy data. | Allows for process optimization, improved yield, and better control over the reaction. | rsc.org |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to create more sustainable and environmentally friendly processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

A key green strategy is the development of one-pot, one-step synthetic procedures . These methods combine multiple reaction steps into a single operation, which reduces the need for isolating intermediates, minimizes solvent use, and saves time and energy. nih.gov One such procedure for monosubstituted piperazines uses a reusable heterogeneous catalyst (metal ions supported on a polymer resin), which simplifies product purification and allows the catalyst to be recycled. nih.gov

The choice of solvent is another critical aspect of green chemistry. Water is considered the most benign "universal solvent" due to its abundance, safety, and low environmental impact. researchgate.net Performing reactions in an aqueous medium, often assisted by techniques like ultrasound irradiation, can lead to excellent yields while avoiding volatile and toxic organic solvents. researchgate.net A patent for preparing a piperazine derivative highlights a process where piperazine dihydrochloride is recovered by filtration and can be reused, reducing waste and improving the process economy. google.com

Catalysis is at the heart of many green synthetic methods. The use of efficient and selective catalysts can enable new reaction pathways that are more atom-economical. For instance, a patented process for synthesizing N-ethylpiperazine uses a specific Cu-Co-Mo/Al₂O₃ catalyst to react piperazine with ethanol, a relatively green and readily available C2 source. google.com Furthermore, the shift from toxic metal catalysts to organic photocatalysts in C-H functionalization reactions represents a significant move towards sustainability. mdpi.com

Table 3: Green Chemistry Approaches in Piperazine Synthesis

| Green Principle | Application in Piperazine Synthesis | Advantages | Source |

| Waste Prevention | One-pot synthesis; recovery and reuse of byproducts like piperazine dihydrochloride. | Reduces E-factor, lowers costs, improves efficiency. | nih.govgoogle.comnih.gov |

| Safer Solvents & Auxiliaries | Use of aqueous medium instead of traditional organic solvents. | Non-toxic, non-flammable, abundant, environmentally benign. | researchgate.net |

| Catalysis | Use of reusable heterogeneous catalysts or sustainable organic photocatalysts. | High efficiency, shorter reaction times, easy separation, avoids toxic metals. | mdpi.comnih.gov |

| Use of Renewable Feedstocks | Using ethanol as a C2 source for ethylation. | Moves away from petroleum-based starting materials. | google.com |

Advanced Analytical Characterization Techniques for 2 Ethylpiperazine Dihydrochloride and Its Derivatives

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are indispensable for the separation and quantification of 2-Ethylpiperazine (B87285) dihydrochloride (B599025). The development of robust and validated methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated systems is critical for quality control and research.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of piperazine (B1678402) derivatives. However, the basic piperazine structure lacks a strong chromophore, making detection by UV-Vis spectrophotometry challenging, particularly at low concentrations. chemicalbook.comspectrabase.com To overcome this, derivatization is a frequently employed strategy. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with the secondary amine groups of the piperazine ring to form derivatives with high UV absorbance or fluorescence, significantly enhancing detection sensitivity. chemicalbook.comlibretexts.org

Method development in HPLC involves the careful selection of a stationary phase and a mobile phase to achieve optimal separation. While reversed-phase (RP) chromatography with C18 columns is common, piperazine and its analogs can exhibit poor retention due to their polarity. lew.ro In such cases, normal-phase (NP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide effective alternatives. spectrabase.comlew.ro

Given that 2-Ethylpiperazine is a chiral compound, separating its enantiomers is often necessary. This is achieved using chiral stationary phases (CSPs). sigmaaldrich.comspectrabase.com Polysaccharide-based and crown ether-based CSPs are particularly effective for the enantioseparation of primary and secondary amines. spectrabase.com The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving resolution between the enantiomers.

Table 1: Typical HPLC Conditions for the Analysis of Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-Phase (C18, C8), Normal-Phase (Silica), HILIC, Chiral Stationary Phase (e.g., Polysaccharide-based, Crown ether-based) spectrabase.comlew.rospectrabase.com |

| Mobile Phase | Reversed-Phase: Acetonitrile/Methanol and Water/Buffer mixtures. chemicalbook.comNormal-Phase/Chiral: Hexane/Isopropanol/Ethanol mixtures. sigmaaldrich.com | | Detection | UV-Vis (post-derivatization), Fluorescence (post-derivatization), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). chemicalbook.comspectrabase.com | | Derivatization Agent | Dansyl chloride, 4-chloro-7-nitrobenzofuran (NBD-Cl). chemicalbook.comlibretexts.org | | Flow Rate | 0.5 - 1.5 mL/min. chemicalbook.com | | Column Temperature | Ambient to 40 °C. chemicalbook.com |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) offers a high-resolution separation technique for volatile compounds. However, the direct analysis of 2-Ethylpiperazine dihydrochloride by GC is challenging due to the high polarity and low volatility of the piperazine moiety, which can lead to poor peak shapes and tailing. sigmaaldrich.com Therefore, derivatization is a common prerequisite to increase volatility and improve chromatographic performance. Acylation or silylation are typical derivatization methods for amines.

For related compounds like 1-ethylpiperazine, GC methods have been successfully developed using a (50%-Phenyl)-methylpolysiloxane capillary column (such as a DB-17) with Flame Ionization Detection (FID). spectrabase.comresearchgate.net The selection of the oven temperature program is crucial for separating the analyte from impurities and starting materials. spectrabase.com When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra for definitive identification. sigmaaldrich.comnih.gov

Table 2: Representative GC Conditions for Ethylpiperazine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | (50%-Phenyl)-methylpolysiloxane (e.g., DB-17 or equivalent). spectrabase.comresearchgate.net |

| Column | 30 m x 0.53 mm, 1 µm film thickness. spectrabase.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen. spectrabase.com |

| Inlet Temperature | 250 °C. spectrabase.comresearchgate.net |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). spectrabase.comnih.gov |

| Detector Temperature | 260 °C (FID). spectrabase.comresearchgate.net |

| Oven Program | Example: 150°C hold for 10 min, then ramp at 35°C/min to 260°C. spectrabase.com |

| Derivatization | Often required to improve volatility and peak shape (e.g., acylation). sigmaaldrich.comsigmaaldrich.com |

Hyphenated Techniques (e.g., LC-MS/MS) for Structural Elucidation and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the structural elucidation and sensitive quantification of this compound. This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole or high-resolution mass spectrometry. nih.govnih.gov

A significant advantage of LC-MS/MS is the potential for direct analysis of the compound without the need for derivatization, simplifying sample preparation and reducing analysis time. nih.gov The method is highly specific, monitoring characteristic precursor-to-product ion transitions, which minimizes interference from the sample matrix. This makes it particularly suitable for quantifying low levels of the analyte in complex matrices such as biological fluids or active pharmaceutical ingredients. nih.govnih.gov

For structural elucidation, high-resolution mass spectrometry (e.g., LC-QTOF-MS) provides accurate mass measurements of the parent ion and its fragments, enabling the determination of elemental compositions and the identification of unknown metabolites or degradation products. youtube.com

Table 3: General LC-MS/MS Parameters for Piperazine Derivative Quantification

| Parameter | Description |

|---|---|

| LC Column | C18 or HILIC columns are commonly used. nih.govnih.gov |

| Mobile Phase | Acetonitrile or Methanol with aqueous ammonium (B1175870) formate (B1220265) or formic acid. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. nih.govnih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) for quantification, Orbitrap or Time-of-Flight (TOF) for high-resolution analysis. nih.govlibretexts.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. researchgate.net |

| Example Transition | For piperazine (MW 86.1), a transition of m/z 87.1 → 44.1 has been used. nih.gov For 2-ethylpiperazine (MW 114.2), a transition from the protonated molecule [M+H]⁺ at m/z 115.1 would be monitored. |

Spectroscopic Approaches for Structural Analysis and Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insight into the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the de novo structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are used to verify the identity of this compound.

In the ¹H NMR spectrum, distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the piperazine ring would be expected. The protons on the piperazine ring form a complex system of multiplets due to their chemical non-equivalence and spin-spin coupling. The proton attached to the chiral carbon (C2) would appear as a distinct multiplet. In the dihydrochloride salt form, the amine protons (N-H) would be observable and their exchange rate may be slow enough to allow for coupling with adjacent protons. Protonation of the nitrogen atoms results in a general downfield shift of the signals from the protons on the piperazine ring compared to the free base.

In the ¹³C NMR spectrum, six distinct signals are expected for the six carbon atoms of 2-Ethylpiperazine. The ethyl group would show two signals in the aliphatic region. The four carbons of the piperazine ring would also appear in the aliphatic region, with their chemical shifts influenced by the nitrogen atoms and the ethyl substituent. The chemical shifts in the dihydrochloride salt would be shifted downfield relative to the free base due to the deshielding effect of protonation on the adjacent nitrogen atoms. lew.ro

Table 4: Predicted NMR Data for 2-Ethylpiperazine Moiety

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (Ethyl) | 0.9 - 1.2 | Triplet |

| -CH₂- (Ethyl) | 1.3 - 1.7 | Quartet | |

| -CH- (Piperazine C2) | 2.5 - 3.0 | Multiplet | |

| -CH₂- (Piperazine C3, C5, C6) | 2.7 - 3.5 | Multiplets | |

| -NH- (Piperazine N1, N4) | Broad, variable (often > 9.0 in dihydrochloride) | Broad singlet | |

| ¹³C | -CH₃ (Ethyl) | 10 - 15 | - |

| -CH₂- (Ethyl) | 20 - 30 | - | |

| Piperazine Carbons | 40 - 60 | - |

Note: Predicted values are based on typical shifts for similar structures. Actual shifts can vary with solvent and concentration. Shifts for the dihydrochloride salt are expected to be downfield compared to the free base.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the identity of this compound. When analyzed by techniques like GC-MS using electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern that serves as a chemical fingerprint.

The molecular formula of 2-Ethylpiperazine is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol . youtube.com The dihydrochloride salt has a formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11. sigmaaldrich.com In a typical mass spectrum (often of the free base), a molecular ion peak (M⁺) would be observed at m/z 114. As an even-electron molecule containing two nitrogen atoms, it follows the nitrogen rule (even molecular weight).

The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage), which is characteristic of amines. The most prominent fragmentation would involve the loss of the ethyl group (•CH₂CH₃, mass 29), resulting in a stable cyclic iminium ion. This would produce a major fragment ion, likely the base peak, at m/z 85 (114 - 29). Other characteristic fragments arise from the cleavage of the piperazine ring itself, leading to ions at m/z values such as 42, 56, and 70, which are common in the mass spectra of piperazine derivatives.

Table 5: Expected Mass Fragments of 2-Ethylpiperazine (Free Base)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical (from ethyl group) |

| 85 | [M - C₂H₅]⁺ | Alpha-cleavage: Loss of an ethyl radical |

| 70 | [C₄H₈N]⁺ | Ring cleavage |

| 56 | [C₃H₆N]⁺ | Ring cleavage |

| 42 | [C₂H₄N]⁺ | Ring cleavage |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its key functional groups.

For this compound, IR spectroscopy is instrumental in confirming the compound's structural integrity. It allows for the identification of the piperazine ring, the ethyl substituent, and, crucially, the protonation of the nitrogen atoms due to the dihydrochloride salt formation. The analysis involves correlating the absorption bands in the spectrum of the compound with known vibrational frequencies for specific functional groups.

Detailed Research Findings

While specific spectral data for this compound is not extensively published in peer-reviewed literature, a detailed analysis of its expected IR absorption characteristics can be constructed from the well-documented spectra of analogous compounds, such as piperazine dihydrochloride, other secondary amine salts, and molecules containing ethyl groups. spectroscopyonline.comcdnsciencepub.comresearchgate.netresearchgate.net

The key vibrational modes for this compound are associated with the N-H, C-H, C-N, and C-C bonds.

N-H Vibrations (Ammonium Salt): The formation of the dihydrochloride salt involves the protonation of both secondary amine nitrogens in the piperazine ring, forming secondary ammonium (R₂N⁺H₂) groups. This has a profound and characteristic effect on the IR spectrum.

N-H⁺ Stretching: Instead of the single, weak N-H stretching band seen in free secondary amines (around 3350-3310 cm⁻¹), the ammonium salt exhibits a very broad and strong absorption envelope. orgchemboulder.com For secondary amine salts, this broad band is typically centered in the 3000 to 2700 cm⁻¹ region. spectroscopyonline.com This extensive broadening is a result of strong hydrogen bonding between the N-H⁺ groups and the chloride counter-ions. This band often appears as a complex series of sub-maxima and overlaps with the C-H stretching vibrations. spectroscopyonline.comcdnsciencepub.com

N-H⁺ Bending: The bending vibrations of the N-H⁺ group are also characteristic. Secondary amine salts typically show a medium-intensity absorption band in the range of 1620 to 1560 cm⁻¹, which is assigned to the asymmetric NH₂⁺ bending vibration. cdnsciencepub.comresearchgate.net

C-H Vibrations: The spectrum will feature absorptions arising from both the ethyl group and the methylene (CH₂) groups of the piperazine ring.

C-H Stretching: The stretching vibrations of sp³-hybridized C-H bonds are expected to appear as multiple sharp to medium bands in the region of 3000-2850 cm⁻¹. libretexts.orgpressbooks.pub These bands, corresponding to the asymmetric and symmetric stretches of the CH₃ and CH₂ groups, will often be superimposed on the broad N-H⁺ stretching envelope. spectroscopyonline.com

C-H Bending: The bending (deformation) vibrations for the CH₂ and CH₃ groups occur at lower frequencies. Asymmetric and symmetric bending of the CH₃ group and scissoring vibrations of the CH₂ groups are expected in the 1470-1450 cm⁻¹ range. libretexts.org A characteristic band for the symmetric bending of the methyl (CH₃) group is also anticipated around 1380-1370 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibrations for the C-N bonds in the piperazine ring are expected to produce medium to strong bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-C Stretching: The C-C stretching vibrations of the piperazine ring and the ethyl group will also appear in the fingerprint region, typically between 1200 and 800 cm⁻¹.

The following interactive data table summarizes the expected characteristic absorption bands for the functional groups in this compound based on data from analogous compounds.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Assignment |

| 3000 - 2700 | Strong, Very Broad | R₂N⁺H₂ | N-H⁺ Stretching |

| 3000 - 2850 | Medium, Sharp | C-H (Alkyl) | Asymmetric & Symmetric C-H Stretching |

| 1620 - 1560 | Medium | R₂N⁺H₂ | Asymmetric N-H⁺ Bending |

| 1470 - 1450 | Medium | C-H (Alkyl) | CH₂ Scissoring & CH₃ Asymmetric Bending |

| ~1380 | Medium | C-H (Alkyl) | CH₃ Symmetric Bending (Umbrella) |

| 1250 - 1020 | Medium - Strong | C-N | C-N Stretching |

| 1200 - 800 | Medium - Weak | C-C | C-C Stretching |

Computational Chemistry and Theoretical Investigations of 2 Ethylpiperazine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

The electronic properties of a molecule are described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. bohrium.com

For 2-Ethylpiperazine (B87285) dihydrochloride (B599025), the protonation of the two nitrogen atoms significantly lowers the energy of the lone pair orbitals, making the cation less likely to act as an electron donor compared to its free base form. Quantum chemical calculations would precisely quantify the energies of these frontier orbitals. The analysis of the electron density distribution, often visualized through electrostatic potential maps, would reveal the regions of positive charge concentrated around the ammonium (B1175870) groups (-NH2+-) and the hydrocarbon portions of the molecule. nih.gov

Table 1: Hypothetical Electronic Properties of 2-Ethylpiperazine Cation

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron; a lower value suggests higher ionization potential. |

| LUMO Energy | +1.2 eV | Represents the energy released when an electron is added; a positive value suggests it is unfavorable to accept an electron. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative examples for the 2-ethylpiperazine cation and are not derived from actual experimental or calculated data.

The piperazine (B1678402) ring typically adopts a stable chair conformation to minimize angular and torsional strain. In 2-Ethylpiperazine dihydrochloride, the ethyl group attached to the ring can exist in either an axial or an equatorial position. These two conformers are in equilibrium, but they have different steric energies.

Equatorial Conformer: The ethyl group points away from the main ring structure, leading to minimal steric hindrance. This is generally the more stable, lower-energy conformation.

Axial Conformer: The ethyl group points upwards or downwards, parallel to the principal axis of the ring, resulting in steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms on the ring. This conformation is typically higher in energy.

Quantum chemical calculations can precisely determine the potential energy surface of the molecule, identifying the energy minima corresponding to these stable conformers and the energy barriers for interconversion. wavefun.com The results would provide the relative population of each conformer at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Position of Ethyl Group | Relative Energy (kcal/mol) | Expected Population at 298 K |

| 1 | Equatorial | 0.00 (most stable) | >95% |

| 2 | Axial | ~2.1 | <5% |

Note: The values in this table are representative examples based on typical A-values for ethylcyclohexane (B155913) and are intended for illustrative purposes.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would typically involve placing the molecule, as its dicationic form along with two chloride anions, in a simulated box of solvent, usually water, to mimic its behavior in an aqueous solution. researchgate.net

The simulation calculates the forces between all particles and uses Newton's laws of motion to evolve the system forward in time, providing a detailed view of molecular behavior. nih.gov Key insights from MD simulations would include:

Solvation Structure: How water molecules arrange themselves around the protonated amine groups through hydrogen bonding and around the nonpolar ethyl group through hydrophobic interactions.

Ion Pairing: The dynamics of the interaction between the 2-ethylpiperazine cation and the chloride counter-ions, including the formation of contact ion pairs versus solvent-separated ion pairs.

Conformational Stability: MD simulations can confirm the stability of the chair conformation and the equatorial preference of the ethyl group in a solvated environment over nanoseconds of simulation time. researchgate.net

These simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of the molecule in a solution, which is crucial for understanding its behavior in a biological context. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery that aims to correlate a molecule's chemical structure with its biological activity. nih.gov Computational SAR approaches use calculated molecular descriptors to build quantitative models (QSAR) that can predict the activity of new, unsynthesized compounds. researchgate.net

In a hypothetical SAR study, 2-Ethylpiperazine could serve as a core scaffold. A series of analogues would be designed where the ethyl group is replaced by other substituents (e.g., methyl, propyl, phenyl) or where substitutions are made at the second nitrogen atom. For each analogue, computational software would calculate a range of descriptors:

Steric Descriptors: Molecular weight, volume, surface area.

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

These descriptors would then be statistically correlated with experimentally measured biological activity (e.g., the concentration required to inhibit a specific enzyme by 50%, IC50). nih.gov The resulting QSAR model could then be used to prioritize the synthesis of new derivatives with potentially enhanced potency or improved properties. researchgate.net

Table 3: Hypothetical Data for a SAR Study on a Piperazine Scaffold

| Compound ID | R-Group (at C2) | Calculated LogP | Calculated Polar Surface Area (Ų) | Experimental Activity (IC50, nM) |

| 1 | -CH3 | 0.4 | 24.1 | 150 |

| 2 (Base of Subject) | -CH2CH3 | 0.8 | 24.1 | 95 |

| 3 | -CH(CH3)2 | 1.2 | 24.1 | 70 |

| 4 | -Phenyl | 2.1 | 24.1 | 210 |

Note: This table presents a simplified, hypothetical example to illustrate the principle of a SAR study.

Applications in Advanced Chemical Synthesis and Materials Science Research

2-Ethylpiperazine (B87285) Dihydrochloride (B599025) as a Versatile Building Block in Organic Synthesis

The utility of 2-ethylpiperazine dihydrochloride in organic synthesis is rooted in its structure as a substituted diamine. The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, as its incorporation into molecules can enhance aqueous solubility and bioavailability. nih.gov The dihydrochloride salt form ensures stability and ease of handling, readily converted to the reactive free base, 2-ethylpiperazine, when needed for a reaction. The two nitrogen atoms—one secondary and one tertiary—provide distinct points for functionalization, allowing for the controlled and sequential addition of molecular complexity.

The 2-ethylpiperazine moiety is adeptly used in the construction of novel and complex heterocyclic systems. Its diamine structure is particularly suited for condensation and substitution reactions to form larger, often polycyclic, molecules.

Amide and Chalcone (B49325) Hybrids: In one notable area of research, N-ethylpiperazine (the free base of the title compound) was used to create complex hybrid molecules based on natural triterpenoids like oleanonic and ursonic acids. nih.gov The synthesis involved the acylation of N-ethylpiperazine with the acid chlorides of the triterpenoids to form N-ethyl-piperazinyl amides. These intermediates were then subjected to a Claisen-Schmidt condensation to introduce a "chalcone-like" fragment, resulting in novel heterocyclic derivatives with potential anticancer properties. nih.gov

Fused Tricyclic Systems: The piperazine scaffold is integral to the development of multireceptor antipsychotic agents. In these syntheses, piperazine derivatives are incorporated into fused tricyclic heterocyclic systems designed to interact with specific dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Sulfur-Containing Heterocycles: The piperazine ring can be extended to create sulfur-containing ethyl piperazine compounds, which are important building blocks for pharmaceuticals. nih.gov These syntheses can involve nucleophilic substitution reactions on a 1-(2-chloroethyl)piperazine (B3192190) derivative or ring-opening of cyclic tertiary amines with thiolates to introduce the sulfur-containing fragment. nih.govmdpi.com

Table 1: Examples of Heterocyclic Synthesis Involving the Ethylpiperazine Scaffold

| Starting Material(s) | Reagents/Reaction Type | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| N-ethylpiperazine, Oleanonic acid chloride | Acylation, Claisen-Schmidt Condensation | Triterpenoid-chalcone-piperazine hybrid | nih.gov |

| Piperazine derivatives | Multi-step fusion and cyclization | Fused tricyclic piperazine derivatives | nih.gov |

Beyond creating new ring systems, this compound is a key facilitator in the assembly of large and intricate molecules, often acting as a linker or a functional modifier.

The synthesis of hybrid derivatives of oleanonic and ursonic acids is a prime example. nih.gov Here, the N-ethylpiperazine unit does not merely add to the molecule but acts as a crucial bridge, connecting the bulky triterpenoid (B12794562) core to a newly formed chalcone moiety. The piperazine ring's introduction has been shown to provide unexpected improvements in the bioactivity of the resulting complex compounds. nih.gov This strategy highlights how the compound can be used to link distinct pharmacophores, creating synergistic effects and facilitating the exploration of new chemical space for drug discovery. The presence of the ethyl group can further modulate the steric and electronic properties of the final molecule.

Role in Catalysis Research

The structural features of 2-ethylpiperazine make it and its derivatives valuable in the field of catalysis, both as organocatalysts and as ligands for metal-based catalysts.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on amines as catalysts. The secondary amine within the 2-ethylpiperazine structure is analogous to the well-studied proline and its derivatives, which are highly effective organocatalysts. cam.ac.uk This class of catalysts typically operates by forming nucleophilic enamines or iminium ions as key intermediates.

While specific studies detailing this compound as a standalone organocatalyst are not widespread, the piperazine scaffold is a recognized platform. The secondary amine can participate in a range of asymmetric transformations, including:

Mannich-type reactions cam.ac.uk

Michael additions cam.ac.uk

The 2-ethylpiperazine structure offers the potential to act as a chiral or achiral base/nucleophile in such reactions. The ethyl group can help tune solubility in non-polar solvents and influence the steric environment around the catalytic site, potentially affecting the stereochemical outcome of asymmetric reactions. cam.ac.uk

The two nitrogen atoms of the piperazine ring are excellent donor atoms (Lewis bases) and can readily coordinate to transition metal centers to form stable metal complexes. rsc.orgbiointerfaceresearch.com This makes piperazine derivatives, including 2-ethylpiperazine, highly effective ligands for metal-catalyzed reactions.

Once deprotonated, 2-ethylpiperazine can act as a bidentate ligand, binding to a metal ion through both nitrogen atoms to form a stable chelate ring. This framework is central to the design of catalysts for various applications. Research has shown that piperazine-based ligands can form complexes with metals such as copper(II), cobalt, and zinc. biointerfaceresearch.commdpi.com These complexes have been investigated for their catalytic activity in processes like the hydrolytic cleavage of DNA, mimicking the function of natural enzymes. mdpi.com The substituents on the piperazine ring, such as the ethyl group, can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its stability, solubility, and catalytic efficacy. nih.gov

Polymer Chemistry and Material Development

In the realm of materials science, the difunctional nature of 2-ethylpiperazine makes it a valuable monomer for the synthesis of polymers. As a diamine, it is a suitable building block for step-growth polymerization, particularly for producing polyamides. researchgate.netnih.gov

Polyamides are synthesized through the polycondensation reaction of a diamine with a dicarboxylic acid (or its derivative). youtube.com By incorporating 2-ethylpiperazine into the polymer backbone, specific properties can be engineered into the resulting material. Research on polyamides derived from piperazine for hot-melt adhesives has shown that the inclusion of the rigid piperazine ring affects the material's thermal and mechanical properties. researchgate.net

Specifically, the use of piperazine can:

Lower the glass transition temperature (Tg) and crystallinity compared to more linear diamines, which can be desirable for creating more flexible materials. researchgate.net

Modify mechanical and adhesion properties.

The presence of the ethyl group on the 2-position of the piperazine ring would be expected to further influence polymer characteristics by introducing asymmetry and bulk, potentially disrupting chain packing and further lowering crystallinity and melting point. This makes 2-ethylpiperazine a useful comonomer for tailoring the performance of advanced polymers for specialized applications.

Incorporation into Polymer Backbones for Functional Materials

The bifunctional nature of the piperazine ring allows 2-ethylpiperazine to act as a monomer unit that can be incorporated into polymer chains through various polymerization reactions. Its integration into a polymer backbone imparts specific properties derived from the piperazine moiety, such as controlled basicity, potential for chelation, and defined conformational structure.

Researchers have explored the use of piperazine derivatives in the synthesis of functional polymers like polyamidoamines. researchgate.net The diamine structure of 2-ethylpiperazine enables it to participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymer's characteristics are influenced by the ethyl group, which can affect chain packing, solubility, and thermal properties. The piperazine ring introduces a degree of rigidity and specific stereochemistry to the polymer backbone, which in turn governs the material's macroscopic properties.

The synthesis of polymers containing piperazine units is a strategy to create materials with tailored functionalities. researchgate.net For instance, the nitrogen atoms in the piperazine ring can act as sites for further chemical modification, allowing for the grafting of side chains or the introduction of specific functional groups post-polymerization. This versatility is crucial for developing advanced materials for specialized applications, including as chelating agents or in the pharmaceutical industry. researchgate.net

Synthesis of Stimuli-Responsive Polymers and Macromolecules

A significant area of research is the use of piperazine derivatives to create "smart" or stimuli-responsive polymers. researchgate.netrsc.org These materials can undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment, such as pH, temperature, or ionic strength. researchgate.netacs.orgresearchgate.net

The piperazine ring is inherently pH-sensitive due to its two nitrogen atoms, which can be protonated or deprotonated. When incorporated into a polymer, the 2-ethylpiperazine moiety acts as a pH-responsive unit. At low pH, the nitrogen atoms become protonated, leading to electrostatic repulsion between polymer chains and causing the polymer to adopt an extended, swollen, or soluble state. Conversely, at higher pH, deprotonation reduces these repulsive forces, causing the polymer to collapse, shrink, or precipitate from the solution.

Research on analogous structures, such as poly(N-acryloyl-N'-ethylpiperazine) (PAcrNEP), demonstrates this principle. While PAcrNEP itself does not exhibit a lower critical solution temperature (LCST), its properties are foundational to the development of dual-responsive systems. acs.org By copolymerizing N-acryloyl-N'-ethyl piperazine with other monomers, such as N-isopropylacrylamide (NIPAAm) or N-vinyl caprolactam (VCL), researchers have successfully synthesized polymers that are sensitive to both temperature and pH. researchgate.net

For example, copolymers of N-acryloyl-N'-ethyl piperazine and methyl methacrylate (B99206) have been synthesized and studied for their responsive behaviors. researchgate.net Similarly, hydrogels created with N-acryloyl-N'-ethyl piperazine and N-isopropylacrylamide exhibit swelling and de-swelling properties that are dependent on both thermal and pH triggers. researchgate.net This dual-responsiveness is highly sought after for applications in controlled drug delivery, where a material might need to remain stable at physiological pH but release its payload in the more acidic microenvironment of a tumor. whiterose.ac.uk

The research into piperazine-based polymers highlights a versatile platform for designing advanced functional materials. The specific substitution, such as the ethyl group in 2-ethylpiperazine, plays a crucial role in fine-tuning the responsive properties of the resulting macromolecules.

In Vitro Biochemical and Biological Research Studies Involving 2 Ethylpiperazine Dihydrochloride Derivatives

Investigations into Enzyme Inhibition Mechanisms (In Vitro)

The inhibitory action of 2-ethylpiperazine (B87285) derivatives against various enzymes is a key area of in vitro research. These studies aim to identify specific enzymatic targets and understand the kinetics and nature of the inhibition.

One area of investigation has focused on urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea. nih.gov Its inhibition is a therapeutic strategy for treating infections caused by pathogens like Helicobacter pylori. In vitro assays using jack bean urease demonstrated that certain pyridylpiperazine hybrid derivatives are potent inhibitors. nih.gov For instance, compounds designated as 5b and 7e exhibited significantly lower IC50 values than the standard inhibitor, thiourea, indicating a higher inhibitory potency. nih.gov Molecular docking simulations further suggested that these derivatives form favorable interactions within the active site of the urease enzyme. nih.gov

Another target is 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism. 2-Ethylpiperazine Dihydrochloride (B599025) (2EP ) has been identified as a competitive inhibitor of this enzyme in in vitro studies. biosynth.com

| Compound | Target Enzyme | IC50 Value (µM) | Standard (IC50 µM) |

| Derivative 5b | Jack Bean Urease | 2.0 ± 0.73 nih.gov | Thiourea (23.2 ± 11.0) nih.gov |

| Derivative 7e | Jack Bean Urease | 2.24 ± 1.63 nih.gov | Thiourea (23.2 ± 11.0) nih.gov |

| Precursor 3 | Jack Bean Urease | 3.90 ± 1.91 nih.gov | Thiourea (23.2 ± 11.0) nih.gov |

| 2-Ethylpiperazine Dihydrochloride | 11β-hydroxysteroid dehydrogenase | Data not specified biosynth.com | Not applicable |

Receptor Binding and Ligand-Target Interactions (In Vitro)

The interaction of piperazine (B1678402) derivatives with various neurotransmitter and other receptors has been thoroughly characterized through in vitro binding assays. These studies are crucial for understanding the compounds' pharmacological profiles.

Research has demonstrated that piperazine derivatives can interact with a wide range of receptors, including serotonin (B10506) (5-HT1A, 5-HT2A), dopamine (B1211576) (D2), and histamine (B1213489) (H1, H3, H4) receptors. ijrrjournal.comresearchgate.net For example, cetirizine , a well-known derivative, is a selective histamine H1 receptor antagonist. ijrrjournal.com Another compound, SLV313 , has been characterized in vitro as a dopamine D2/3 antagonist and a serotonin 5-HT1A agonist. ijrrjournal.com

More complex studies have explored dual-targeting compounds. In one such study, a series of piperazine and piperidine (B6355638) derivatives were evaluated for their affinity at histamine H3 (hH3R) and sigma-1 (σ1R) receptors. nih.gov Radioligand binding assays revealed that while most tested compounds interacted with both receptors, the nature of the core ring (piperazine vs. piperidine) was a critical determinant of affinity and selectivity. nih.gov For example, replacing a piperazine ring with a piperidine moiety in one compound pair dramatically increased its affinity for the σ1R from a Ki of 1531 nM to 3.64 nM. nih.gov Compound 11 , a piperidine derivative, showed high affinity for both hH3R (Ki = 6.2 nM) and σ1R (Ki = 4.41 nM). nih.gov These derivatives generally showed high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, H4). nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 4 (Piperazine derivative) | hH3R | 3.17 nih.gov |

| σ1R | 1531 nih.gov | |

| Compound 5 (Piperidine derivative) | hH3R | 7.70 nih.gov |

| σ1R | 3.64 nih.gov | |

| Compound 11 (Piperidine derivative) | hH3R | 6.2 nih.gov |

| σ1R | 4.41 nih.gov | |

| σ2R | 67.9 nih.gov | |

| hH1R | > 10,000 nih.gov | |

| hH2R | > 100,000 nih.gov | |

| hH4R | > 10,000 nih.gov | |

| Compound 13 (Piperazine derivative) | hH3R | 37.8 nih.gov |

| σ1R | 51.8 nih.gov | |

| Compound 16 (Piperazine derivative) | hH3R | 12.7 nih.gov |

| σ1R | 37.8 nih.gov |

Modulatory Effects on Cellular Pathways and Signaling (In Vitro)

In vitro studies have been instrumental in revealing how 2-ethylpiperazine derivatives can modulate complex cellular signaling pathways, particularly those involved in cell death and survival.

One significant area of research is in radioprotection. Second-generation piperazine derivatives have been shown to exert radioprotective effects on cells exposed to ionizing radiation (IR). nih.gov IR typically initiates programmed cell death (apoptosis) through intrinsic and extrinsic signaling pathways, which involve key molecules like the p53-upregulated mediator of apoptosis (PUMA) . nih.gov In vitro studies demonstrated that certain piperazine derivatives could protect cells from radiation-induced death, suggesting they interfere with these pro-apoptotic signaling cascades. nih.gov

Conversely, other piperazine derivatives have been designed to promote apoptosis, a desirable trait for anticancer agents. A series of novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were evaluated for their cytotoxic potential against a panel of cancer cell lines. nih.gov In vitro experiments revealed that the most active compounds induced morphological changes consistent with apoptosis, such as nuclei condensation. nih.gov Further analysis using rtPCR showed that these compounds modulate the expression of key apoptosis-regulating genes. Specifically, they caused an up-regulation of the pro-apoptotic Bak gene and a down-regulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers cell death. nih.gov Molecular docking analyses also suggested that these derivatives may directly inhibit the anti-apoptotic protein Bcl-XL. nih.gov

Development of Biochemical Probes and Assays for In Vitro Systems

The specific chemical properties of this compound lend themselves to its use in the development of in vitro tools for biochemical research.

This compound (2EP) itself is utilized in databases for the in vitro study of chemical reactions, particularly those that involve aldehydes and dehydrogenases. biosynth.com Its role as a known enzyme inhibitor and its defined chemical structure make it a useful reference compound or building block in optimization studies for catalysis. biosynth.com The ability of 2EP to act as a catalyst itself in certain reactions, such as the oxidation of pyridine (B92270), further highlights its utility in designing and refining in vitro assay systems. biosynth.com

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The efficacy of 2-ethylpiperazine derivatives against various microbial and fungal pathogens has been assessed in numerous in vitro studies. These assessments typically involve determining the minimum inhibitory concentration (MIC) or observing zones of inhibition on cultured pathogens.

A range of synthesized piperazine derivatives have demonstrated significant in vitro antibacterial and antifungal properties. researchgate.net These compounds have been tested against a panel of clinically relevant microbes. The antibacterial activity was evaluated against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net

The antifungal activity of these derivatives has been tested against several fungal species, including Candida albicans, a common cause of opportunistic infections, and various Aspergillus species (Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus). researchgate.net Additionally, a separate study investigated quinazolinone derivatives containing a piperazine moiety and found them to be active against fungi like Aspergillus fumigatus and Candida albicans when tested in vitro at a concentration of 1000 ppm. researchgate.net

| Target Organism | Type | Study Reference |

| Staphylococcus aureus | Bacterium (Gram-positive) | researchgate.net |

| Streptomyces epidermidis | Bacterium (Gram-positive) | researchgate.net |

| Pseudomonas aeruginosa | Bacterium (Gram-negative) | researchgate.net |

| Escherichia coli | Bacterium (Gram-negative) | researchgate.net |

| Candida albicans | Fungus | researchgate.netresearchgate.net |

| Aspergillus niger | Fungus | researchgate.net |

| Aspergillus flavus | Fungus | researchgate.net |

| Aspergillus fumigatus | Fungus | researchgate.netresearchgate.net |

Environmental Research Perspectives for Piperazine Derivatives

Environmental Fate and Persistence Studies of Piperazine (B1678402) Derivatives in Aquatic Systems

Direct research on the environmental fate and persistence of 2-Ethylpiperazine (B87285) dihydrochloride (B599025) in aquatic systems is limited in publicly available scientific literature. However, insights can be drawn from studies on the parent compound, piperazine, and other related derivatives.

Piperazine is known to be used as an intermediate in the manufacturing of various products, including insecticides, corrosion inhibitors, and pharmaceuticals. nih.gov Its high solubility in water suggests that if released into the environment, it would likely be found in the aqueous phase. guidechem.com The environmental persistence of such compounds is determined by several factors, including their resistance to biodegradation, hydrolysis, and photolysis.

One study has shown that piperazine can be degraded by microorganisms. A specific bacterial strain, Paracoccus sp. TOH, isolated from the activated sludge of a pharmaceutical plant, was found to utilize piperazine as its sole source of carbon and nitrogen. nih.gov The optimal conditions for this degradation were found to be a pH of 8.0 and a temperature of 30°C. nih.gov The study also noted that the presence of glucose could enhance the degradation of piperazine, while certain heavy metal ions like Ni²⁺ and Cd²⁺ could inhibit it. nih.gov This suggests that under favorable conditions in wastewater treatment plants or natural waters, biodegradation of the piperazine ring structure is possible.

While specific data for 2-ethylpiperazine dihydrochloride is not available, the environmental risk of other piperazine derivatives has been noted. For instance, the safety data sheet for 1-(2-Amino Ethyl) Piperazine, a related compound, indicates that it is "Harmful to aquatic life with long lasting effects," highlighting the potential for environmental concern with this class of chemicals. cdhfinechemical.com The persistence and potential toxicity of this compound in aquatic environments remain key areas for future research to fully understand its ecological impact.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical discovery, and compounds like 2-Ethylpiperazine (B87285) dihydrochloride (B599025) are valuable assets in this new paradigm. researchgate.netnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic routes, and design novel compounds with desired characteristics.

Future research will likely leverage ML models to predict the physicochemical and biological properties of libraries containing 2-Ethylpiperazine dihydrochloride and its derivatives. mdpi.comresearchgate.net By training algorithms on existing data, researchers can forecast properties such as solubility, toxicity, and bioactivity for novel, yet-to-be-synthesized analogues. nih.govarxiv.orgmdpi.com This predictive power accelerates the design-build-test-learn cycle, allowing for more efficient optimization of lead compounds. For instance, ML models can identify which structural modifications to the 2-ethylpiperazine core are most likely to yield improved activity for a specific biological target. mdpi.com

Table 1: Application of AI/ML in Chemical Discovery for Piperazine (B1678402) Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Using ML algorithms to forecast physicochemical properties (e.g., solubility, pKa) and biological activities (e.g., toxicity, target binding) from molecular structure. nih.govnih.gov | Rapidly screen virtual derivatives to prioritize those with optimal drug-like properties before synthesis. |

| Generative Design | Employing generative models to design novel molecules with specific desired property profiles from scratch. | Create entirely new analogues of 2-ethylpiperazine tailored for high affinity to a specific biological target. |

| Retrosynthesis Planning | AI-driven tools that predict potential synthetic routes for a target molecule by working backward from the product. cas.org | Identify more efficient, cost-effective, or environmentally friendly methods to produce the compound and its derivatives. |

| Reaction Outcome Prediction | Predicting the likely products, yields, and side reactions of a chemical transformation under specific conditions. youtube.com | Optimize reaction conditions for the synthesis and modification of the 2-ethylpiperazine scaffold, reducing failed experiments. |

Exploration of Novel Synthetic Methodologies and Process Intensification Techniques

The synthesis of piperazine derivatives is a well-established field, but future efforts will focus on making these processes greener, more efficient, and scalable through novel methodologies. nih.govmdpi.com Process intensification, particularly through flow chemistry, stands out as a key area of development.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of compounds like this compound. u-szeged.huresearchgate.net This technique allows for superior control over reaction parameters such as temperature and pressure, enhanced safety when dealing with hazardous reagents or exothermic reactions, and easier scalability. organic-chemistry.org The hydrogenation of a corresponding ethyl-substituted pyrazine (B50134) or pyridine (B92270) precursor, a likely route to the 2-ethylpiperazine core, is particularly well-suited for continuous flow systems, which can handle high-pressure hydrogenations more safely than traditional batch reactors. u-szeged.huresearchgate.netresearchgate.netacs.org

Moreover, research is moving towards more sustainable and atom-economical synthetic routes. This includes the use of more efficient catalysts and the replacement of traditional alkylating agents, like alkyl halides, with greener alternatives such as alcohols. wikipedia.orgorganic-chemistry.org The catalytic N-alkylation of a piperazine core with an ethanol-derived group, for example, could be optimized in a flow reactor to produce 2-Ethylpiperazine with minimal waste. nih.govnih.govsoci.org These advanced methods not only improve the environmental footprint of chemical synthesis but also often lead to higher purity products and more streamlined production processes.

Table 2: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often difficult, requiring process redesign for larger scales. | Easily scalable by running the system for longer periods. organic-chemistry.org |

| Safety | Higher risk with hazardous reactions due to large volumes. | Inherently safer, with small reaction volumes at any given time. u-szeged.hu |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side products. | Superior control, leading to higher selectivity and yields. acs.org |

| Process Control | Limited control over reaction parameters in large vessels. | Precise control over temperature, pressure, and residence time. organic-chemistry.org |

| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often to minutes. organic-chemistry.org |

Expansion into New Areas of Advanced Materials and Catalysis Research

The unique structural and chemical properties of the piperazine ring make it a valuable building block not just for pharmaceuticals, but also for advanced materials and catalysis. nih.gov Future research on this compound is expected to explore these non-biological applications more deeply.

One promising area is the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters linked by organic molecules. researchgate.netrsc.org Piperazine derivatives can be used as the organic linkers to create MOFs with tailored pore sizes and chemical functionalities. nih.govresearchgate.netrsc.org A 2-ethylpiperazine-based linker could be incorporated into a MOF designed for specific applications like gas storage (e.g., methane (B114726) or carbon dioxide capture) or heterogeneous catalysis. rsc.orgresearchgate.net The ethyl group provides a specific steric and electronic modification that can fine-tune the properties of the resulting framework.

Additionally, piperazinium salts, such as this compound, are being investigated for their role in crystal engineering and materials science. acs.orgacs.org The formation of salts can dramatically alter the physical properties of a material, such as solubility and stability. acs.orgnih.gov Research may focus on creating novel multi-component crystalline materials (co-crystals or salts) where this compound acts as a co-former to modify the properties of other active molecules, potentially enhancing their performance for a specific application. nih.gov In catalysis, the piperazine moiety can act as a ligand, binding to a metal center to create a catalyst. The 2-ethyl substituent could influence the catalyst's activity and selectivity in various organic transformations. nih.gov

Development of Advanced In Vitro Biological System Mimicry and Analysis Platforms

To better predict the biological effects of compounds before clinical trials, researchers are moving away from simple 2D cell cultures towards more complex in vitro models that better mimic human physiology. mdpi.comcornell.edu Future investigations into the biological activities of this compound and its derivatives will undoubtedly rely on these advanced platforms.

Three-dimensional (3D) cell culture models, such as spheroids or organoids, are at the forefront of this trend. sptlabtech.comnih.gov These models recapitulate the cell-cell and cell-matrix interactions found in living tissues, providing a more accurate prediction of a compound's efficacy and toxicity. mdpi.comnih.gov Screening a library of 2-ethylpiperazine derivatives on a panel of cancer organoids, for example, could yield more clinically relevant data on their potential as anti-cancer agents than traditional monolayer cell screens. nih.gov

Furthermore, the development of "organ-on-a-chip" technologies allows for the simulation of organ-level functions and even multi-organ interactions in a microfluidic device. Such platforms can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of a compound like this compound in a more dynamic and physiologically relevant context. researchgate.netnih.govcapes.gov.br These advanced systems can also help in understanding the potential for off-target toxicity by assessing the compound's effect on various cell types simultaneously. nih.gov Combining these sophisticated in vitro models with high-content imaging and analysis provides a powerful toolkit for deciphering the biological impact of new chemical entities with unprecedented detail. nih.gov